molecular formula C26H27N3O2S2 B11970016 (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11970016
M. Wt: 477.6 g/mol
InChI Key: HPJJWGKXVOZMKC-UCQKPKSFSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isobutyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the thiazolidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with DNA, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinediones, thiazolidinones with different substituents.

This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are known for their significant role in medicinal chemistry. They exhibit a variety of biological activities such as:

  • Anticancer
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory
  • Antidiabetic .

The thiazolidin-4-one scaffold allows for various modifications that can enhance biological activity, making it a valuable target for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have shown promising results against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) .

Table 1: Cytotoxicity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)
44MCF-70.45
44A5490.53
44HT-290.31
48aMCF-70.16
48bA27800.11
48cHT-290.12

These findings suggest that modifications to the thiazolidin ring can significantly enhance anticancer activity.

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have also been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazolidin Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
17Staphylococcus aureus0.25 µg/mL
19Escherichia coli0.5 µg/mL
13Pseudomonas aeruginosa0.75 µg/mL

These results indicate that structural modifications can lead to compounds with potent antimicrobial properties.

Antioxidant Activity

The antioxidant potential of thiazolidin derivatives has been assessed using various assays such as DPPH and ABTS radical scavenging methods. The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress .

Table 3: Antioxidant Activity Comparison

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
T12015
T51812
Ascorbic Acid108

The data suggests that the antioxidant activity of these compounds may be comparable to or even exceed that of standard antioxidants like ascorbic acid.

Case Studies

Several case studies have documented the synthesis and biological evaluation of thiazolidin derivatives:

  • Synthesis and Evaluation : A study synthesized novel thiazolidin derivatives using microwave-assisted methods and evaluated their biological activities, revealing promising anticancer and antimicrobial properties .
  • Mechanistic Studies : Another study investigated the mechanisms by which thiazolidin derivatives exert their anticancer effects, including apoptosis induction and cell cycle arrest in cancer cells .

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-31-21-11-12-22(18(4)13-21)24-19(16-29(27-24)20-9-7-6-8-10-20)14-23-25(30)28(15-17(2)3)26(32)33-23/h6-14,16-17H,5,15H2,1-4H3/b23-14-

InChI Key

HPJJWGKXVOZMKC-UCQKPKSFSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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